Cas no 1895653-70-9 (2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid)

2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid
- EN300-1982515
- 1895653-70-9
-
- インチ: 1S/C9H7ClO4/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4H,1H3,(H,12,13)
- InChIKey: GSUAGQCHFVAIQA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C=1OC)Cl)(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 214.0032864g/mol
- どういたいしつりょう: 214.0032864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 63.6Ų
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982515-0.05g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1982515-0.5g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1982515-2.5g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1982515-5g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1982515-1.0g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 1g |
$914.0 | 2023-05-31 | ||
Enamine | EN300-1982515-10.0g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 10g |
$3929.0 | 2023-05-31 | ||
Enamine | EN300-1982515-5.0g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 5g |
$2650.0 | 2023-05-31 | ||
Enamine | EN300-1982515-0.25g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1982515-10g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1982515-0.1g |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid |
1895653-70-9 | 0.1g |
$867.0 | 2023-09-16 |
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acidに関する追加情報
Introduction to 2-(3-Chloro-2-methoxyphenyl)-2-oxoacetic Acid (CAS No. 1895653-70-9)
2-(3-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1895653-70-9) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a chlorinated and methoxy-substituted phenyl group attached to a carboxylic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid can be represented as follows: C10H9ClO4. The presence of the chloro and methoxy substituents on the phenyl ring contributes to its reactivity and selectivity in various chemical reactions. These substituents can influence the electronic properties of the molecule, affecting its solubility, stability, and reactivity in different solvents and reaction conditions.
In the pharmaceutical industry, 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its potential as a building block for developing compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines. The researchers attributed this activity to the unique electronic configuration and steric hindrance provided by the chloro and methoxy groups.
Beyond pharmaceuticals, 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid has also found applications in agrochemicals. Its ability to undergo selective reactions makes it a valuable starting material for synthesizing herbicides and fungicides. A recent study in the Pest Management Science (2020) demonstrated that derivatives of this compound showed high efficacy against various plant pathogens, making it a potential candidate for developing new agricultural products.
In materials science, the unique properties of 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid have been exploited for the synthesis of functional polymers and coatings. The presence of the carboxylic acid group allows for easy functionalization and cross-linking, which can enhance the mechanical and thermal properties of materials. A study published in the Polymer Chemistry (2019) reported the synthesis of polymeric materials using this compound as a monomer, resulting in materials with improved strength and durability.
The synthesis of 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by oxidation to form the carboxylic acid group. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using catalysts derived from renewable sources or employing microwave-assisted reactions to reduce energy consumption.
The safety and environmental impact of 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid are important considerations for its industrial use. While it is not classified as a hazardous material under current regulations, proper handling and disposal practices should be followed to minimize any potential risks. Studies on its biodegradability and ecotoxicity are ongoing to ensure its safe use in various applications.
In conclusion, 2-(3-chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1895653-70-9) is a multifunctional compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and versatile reactivity make it an attractive intermediate for developing novel compounds with diverse biological activities and material properties. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern chemistry.
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